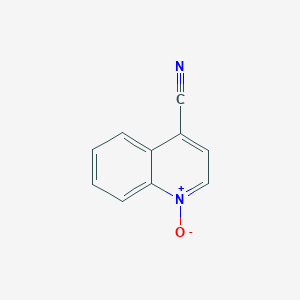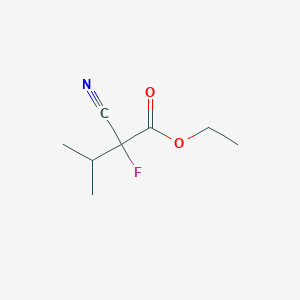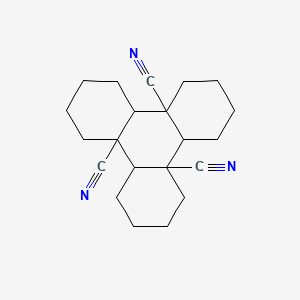
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: is a complex organic compound Its structure suggests it belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with multiple nitrile groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile likely involves multiple steps, including the formation of the polycyclic core and subsequent introduction of nitrile groups. Typical synthetic routes might include:
Cyclization reactions: to form the polycyclic structure.
Nitrile introduction: via reactions such as nucleophilic substitution or addition of cyanide ions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
化学反应分析
Types of Reactions
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing nitrile groups to amines.
Substitution: Replacing nitrile groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: Could yield carboxylic acids or ketones.
Reduction: Could yield primary amines.
Substitution: Could yield various substituted derivatives.
科学研究应用
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or inhibitor in biochemical studies.
Medicine: Investigated for therapeutic properties or as a drug precursor.
Industry: Used in materials science for creating novel polymers or coatings.
作用机制
The mechanism of action would depend on the specific application. For example:
In biological systems: It might interact with enzymes or receptors, affecting biochemical pathways.
In materials science: It might contribute to the physical properties of polymers or composites.
相似化合物的比较
Similar Compounds
Triphenylene: A simpler polycyclic aromatic hydrocarbon.
Hexahydrotriphenylene: A partially hydrogenated derivative.
Tricyanobenzene: A simpler nitrile-containing compound.
Uniqueness
Dodecahydrotriphenylene-4a,8a,12a(2h,4bh,8bh)-tricarbonitrile: is unique due to its combination of a polycyclic core and multiple nitrile groups, which may confer distinct chemical and physical properties.
属性
CAS 编号 |
6682-37-7 |
|---|---|
分子式 |
C21H27N3 |
分子量 |
321.5 g/mol |
IUPAC 名称 |
2,3,4,4b,5,6,7,8,8b,9,10,11,12,12b-tetradecahydro-1H-triphenylene-4a,8a,12a-tricarbonitrile |
InChI |
InChI=1S/C21H27N3/c22-13-19-10-4-1-7-16(19)20(14-23)11-5-2-9-18(20)21(15-24)12-6-3-8-17(19)21/h16-18H,1-12H2 |
InChI 键 |
RPYCTZWVDDQMJL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C3CCCCC3(C4CCCCC4(C2C1)C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


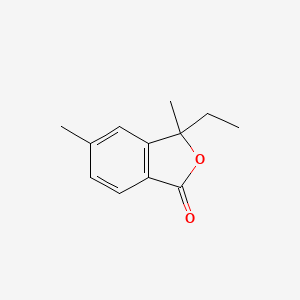

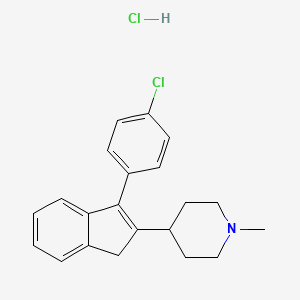
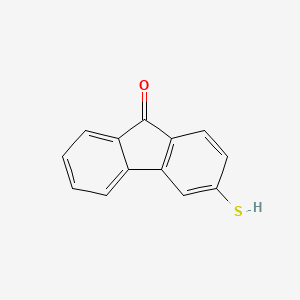
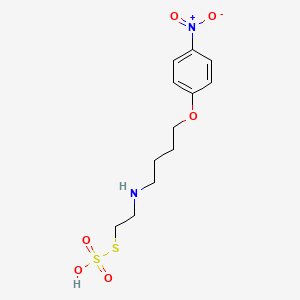
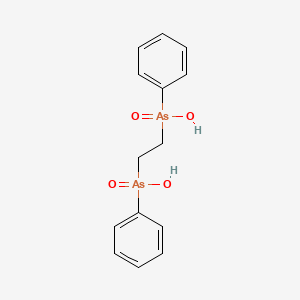
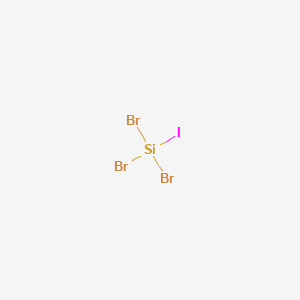
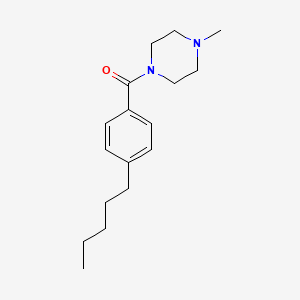
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)
